molecular formula C4H7F3 B13761736 2,2,3-Trifluorobutane CAS No. 66587-75-5

2,2,3-Trifluorobutane

Cat. No.: B13761736
CAS No.: 66587-75-5
M. Wt: 112.09 g/mol
InChI Key: ZHDXQPWRQLEOED-UHFFFAOYSA-N
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Description

2,2,3-Trifluorobutane is an organic compound with the molecular formula C4H7F3 It is a fluorinated derivative of butane, characterized by the presence of three fluorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluorobutane typically involves the fluorination of butane derivatives. One common method is the reaction of 2,3-dichlorobutane with a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF3) under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a tubular reactor where the butane derivative and fluorinating agent are introduced simultaneously. The reaction mixture is then heated to the desired temperature, and the product is collected and purified through distillation.

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trifluorobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trifluorobutanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

    Substitution: Halogenation reactions can replace one or more fluorine atoms with other halogens (e.g., chlorine or bromine) using reagents like chlorine gas (Cl2) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed:

    Oxidation: Trifluorobutanoic acid.

    Reduction: 2,2,3-Trifluorobutanol.

    Substitution: 2,2,3-Trichlorobutane or 2,2,3-Tribromobutane.

Scientific Research Applications

2,2,3-Trifluorobutane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the development of fluorinated drugs.

    Medicine: Fluorinated compounds, including this compound, are explored for their potential use in medical imaging and as therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3-Trifluorobutane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine enhances the compound’s reactivity, allowing it to participate in various chemical reactions. In biological systems, the compound can interact with enzymes and receptors, potentially altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    2,2,2-Trifluoroethanol: A fluorinated alcohol with similar reactivity but different applications.

    2,2,4-Trifluorobutane: Another fluorinated butane derivative with a different fluorine atom arrangement.

    2,2,3-Trichlorobutane: A chlorinated analogue with different chemical properties.

Uniqueness: 2,2,3-Trifluorobutane is unique due to its specific fluorine atom arrangement, which imparts distinct chemical and physical properties. This makes it valuable in applications where other fluorinated or chlorinated compounds may not be suitable.

Properties

CAS No.

66587-75-5

Molecular Formula

C4H7F3

Molecular Weight

112.09 g/mol

IUPAC Name

2,2,3-trifluorobutane

InChI

InChI=1S/C4H7F3/c1-3(5)4(2,6)7/h3H,1-2H3

InChI Key

ZHDXQPWRQLEOED-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(F)F)F

Origin of Product

United States

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